

Biological targets of 3-(1-Piperidyl)benzylamine derivatives

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Compound of Interest

Compound Name: 3-(1-Piperidyl)benzylamine

Cat. No.: B071352

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An in-depth analysis of the **3-(1-Piperidyl)benzylamine** scaffold and its derivatives reveals a class of compounds with diverse and significant biological activities. This technical guide synthesizes the available research on their primary molecular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The versatility of this chemical structure makes it a privileged scaffold in medicinal chemistry, with derivatives showing potent interactions with enzymes and receptors central to neurotransmission, cancer biology, and hormonal regulation.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the benzylpiperidine scaffold have been identified as potent inhibitors of monoamine oxidases, particularly MAO-B.^{[1][2]} This enzyme is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.

Quantitative Data: MAO Inhibition

A study on pyridazinobenzylpiperidine derivatives highlighted several potent and selective MAO-B inhibitors.^{[1][2]} The most active compounds from this series are summarized below.

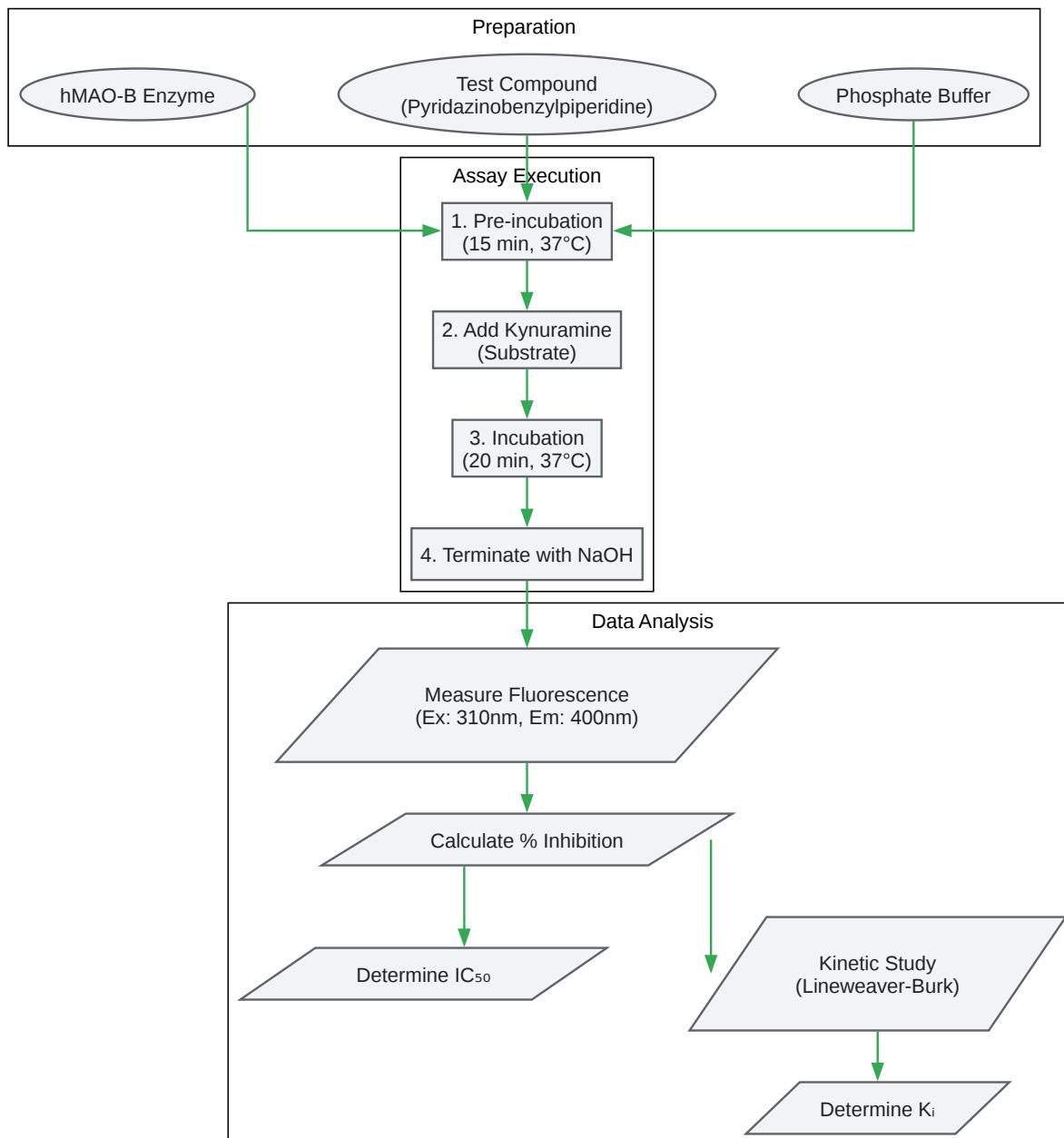
Compound ID	Substitution	MAO-A IC ₅₀ (μM)	MAO-B IC ₅₀ (μM)	MAO-B K _i (μM)	Selectivity Index (MAO-A/MAO-B)
S5	3-Cl	3.857	0.203	0.155 ± 0.050	19.04
S16	2-CN	>10	0.979	0.721 ± 0.074	>10.21
S15	2-Br	3.691	>10	N/A	<0.37

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B is typically determined using a fluorometric method.

- Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
- Substrate: Kynuramine is used as a non-selective substrate for both MAO isoforms.
- Assay Buffer: The reaction is carried out in a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
- Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C. b. The reaction is initiated by adding the kynuramine substrate. c. The mixture is incubated for another period (e.g., 20-30 minutes) at 37°C. d. The reaction is terminated by adding a strong base (e.g., NaOH).
- Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., Excitation: 310 nm, Emission: 400 nm).
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. K_i values for competitive inhibitors are determined using Lineweaver-Burk plots at varying substrate concentrations.[\[1\]](#)

Workflow for MAO-B Inhibition Analysis

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Caption: Workflow for determining MAO-B inhibitory activity.

Monoamine Transporter Modulation

Structurally constrained piperidine derivatives, including analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine, have been developed as high-affinity inhibitors of the dopamine transporter (DAT).^[3] These compounds also show varying degrees of affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

Quantitative Data: Monoamine Transporter Binding Affinity

The binding affinities of these compounds were evaluated by their ability to compete with specific radioligands.^[3]

Compound ID	DAT IC ₅₀ (nM)	SERT IC ₅₀ (nM)	NET IC ₅₀ (nM)
(-)-19a	11.3	>10,000	1,210
GBR 12909	11.8	30.6	4,210

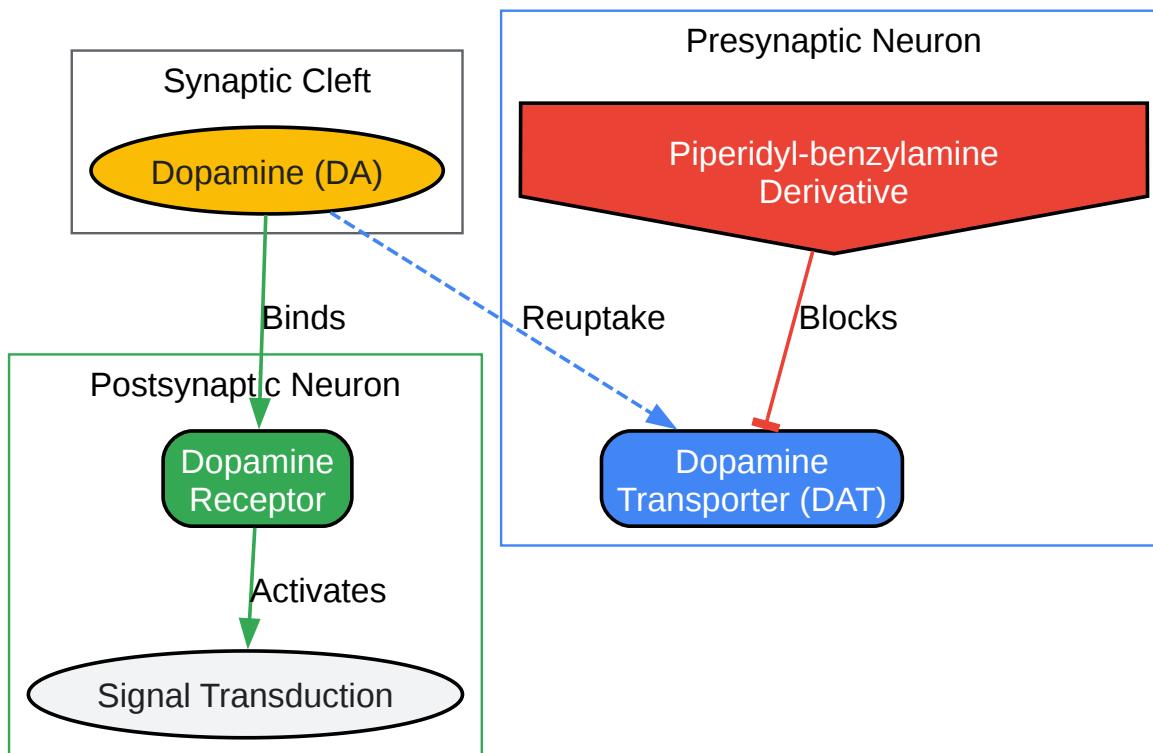
(-)-19a is a specific enantiomer from the tested series. GBR 12909 is a reference DAT inhibitor.

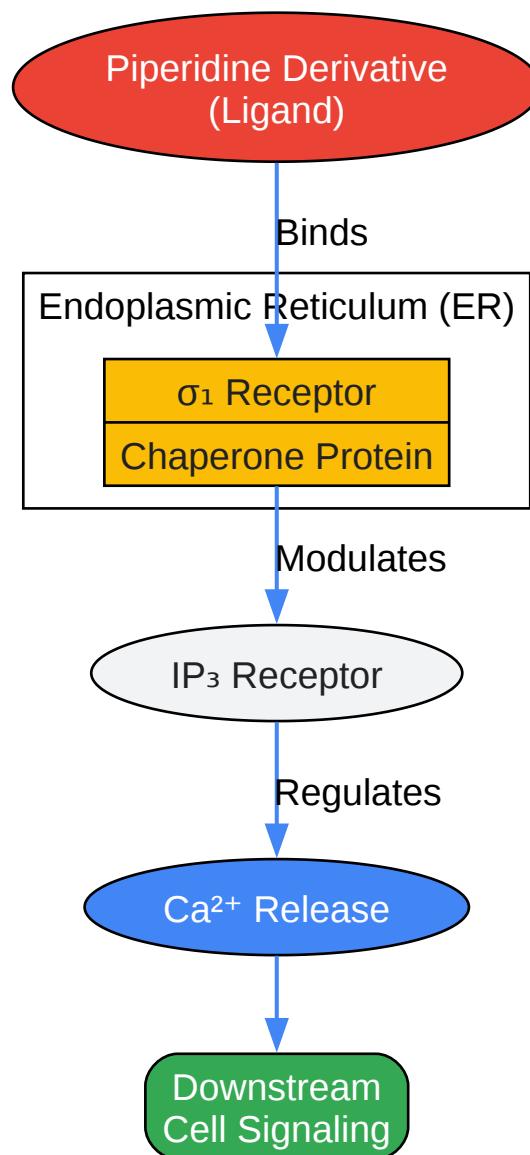
Experimental Protocol: Radioligand Binding Assay

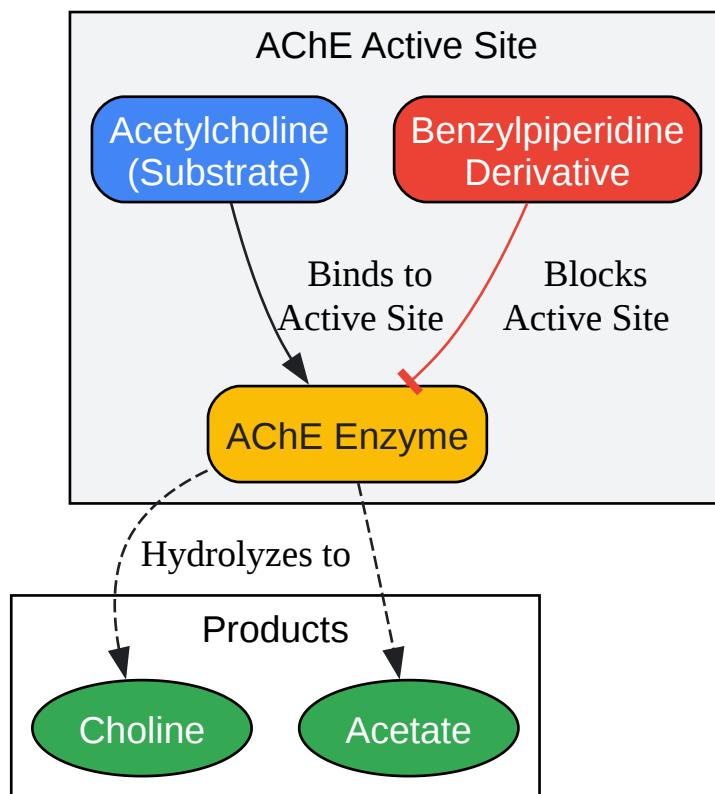
- **Tissue Preparation:** Rat striatum (for DAT), cortex (for NET), and brainstem (for SERT) tissues are homogenized in an appropriate buffer (e.g., Tris-HCl with NaCl and KCl).
- **Radioligands:**
 - DAT: [³H]WIN 35,428
 - SERT: [³H]citalopram
 - NET: [³H]nisoxetine
- **Procedure:** a. The tissue homogenate is incubated with the specific radioligand and varying concentrations of the test compound. b. The incubation is carried out at a specific temperature (e.g., 0-4°C or room temperature) for a set duration (e.g., 1-2 hours).

- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
- Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data Analysis: IC_{50} values are determined from competition curves by nonlinear regression analysis.

Signaling Pathway: Dopamine Reuptake Inhibition







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